Welcome to the BenchChem Online Store!
molecular formula C11H9NO2S B063345 Methyl 3-thiazol-2-yl-benzoate CAS No. 168618-63-1

Methyl 3-thiazol-2-yl-benzoate

Cat. No. B063345
M. Wt: 219.26 g/mol
InChI Key: YXIVASOYIRWGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07829571B2

Procedure details

A solution of 0.6 g (0.003 mol) of methyl 3-carbamothioylbenzoate in 6 ml of acetic acid was charged with 1.15 g (0.009 mol) of chloroacetaldehyde dimethyl acetal and a catalytic amount of PTSA. The RM was heated to 100° C. over night. Acetic acid was removed under vacuum and the crude product was purified by 60-120 silica gel column using 5% of ethyl acetate in pet ether as eluent to provide methyl 3-(thiazol-2-yl)benzoate (0.5 g) as a white solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])(=[S:3])[NH2:2].CO[CH:16](OC)[CH2:17]Cl.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[S:3]1[CH:17]=[CH:16][N:2]=[C:1]1[C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(N)(=S)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
1.15 g
Type
reactant
Smiles
COC(CCl)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic acid was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by 60-120 silica gel column

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.